REACTION_CXSMILES
|
[P:1]([O-:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4].[O-]CC.[Na+].[Na].[CH:14]([C:16]([CH3:18])=[O:17])=[CH2:15]>C(O)C.C(Cl)(Cl)Cl>[O:17]=[C:16]([CH3:18])[CH2:14][CH2:15][P:1](=[O:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4] |f:1.2,^1:12|
|
Name
|
|
Quantity
|
243 g
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C(=O)C
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for one-half hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
protected by a drying tube
|
Type
|
CUSTOM
|
Details
|
at 35°-40° C
|
Type
|
ADDITION
|
Details
|
The addition required about one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
CUSTOM
|
Details
|
was stripped to dryness in vacuo at 60° C.
|
Type
|
WASH
|
Details
|
washed successively
|
Type
|
ADDITION
|
Details
|
with dilute acid, water and saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
DISTILLATION
|
Details
|
the chloroform solution was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCP(OCC)(OCC)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |